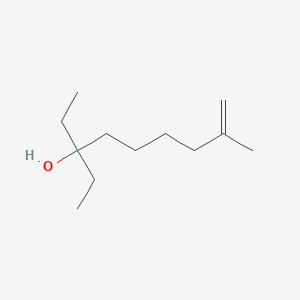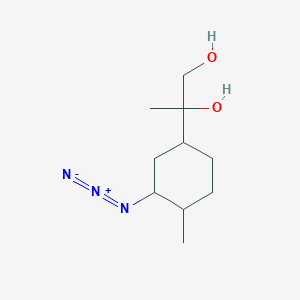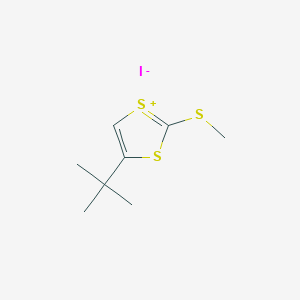
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane is an organogermanium compound characterized by its unique structure, which includes two sulfur atoms and a germanium atom within a five-membered ring
Preparation Methods
The synthesis of 4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane typically involves the reaction of tetraphenylgermane with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethyl sulfide and sulfur dichloride in the presence of a base to facilitate the formation of the dithiagermolane ring. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfur-germanium bonds.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur and germanium atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
4,4-Dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane can be compared with other similar compounds, such as:
Tetraphenylgermane: Lacks the sulfur atoms and has different reactivity and applications.
Tetraphenylsilole: Contains silicon instead of germanium and exhibits unique optical and electronic properties.
Tetraphenylcyclopentadienone: A structurally similar compound with different chemical properties and applications.
The uniqueness of this compound lies in its combination of sulfur and germanium within a five-membered ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
87993-94-0 |
|---|---|
Molecular Formula |
C28H26GeS2 |
Molecular Weight |
499.3 g/mol |
IUPAC Name |
4,4-dimethyl-3,3,5,5-tetraphenyl-1,2,4-dithiagermolane |
InChI |
InChI=1S/C28H26GeS2/c1-29(2)27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)30-31-28(29,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
GWJXQSXYPDQWAO-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(C(SSC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


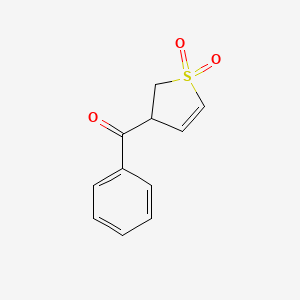
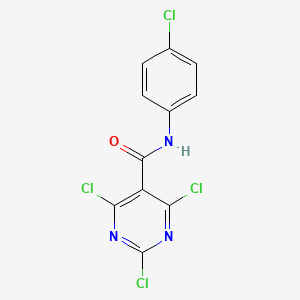
![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
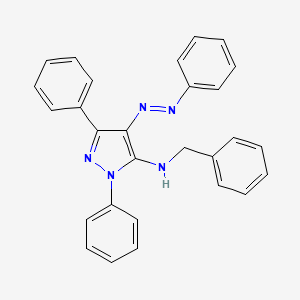
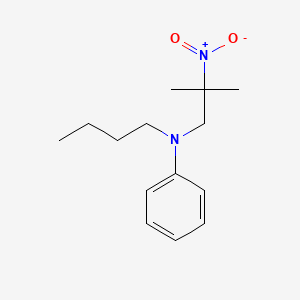
![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
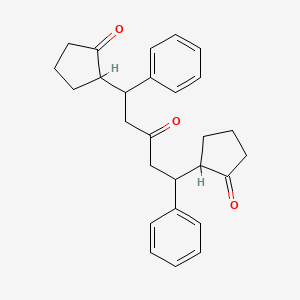
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
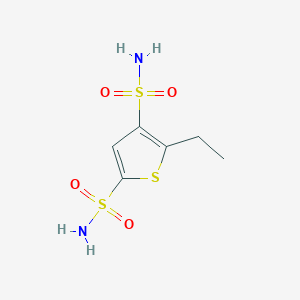
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
